(2E)-3-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-thiazinane-6-carboxamide
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Overview
Description
(2E)-3-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-thiazinane-6-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a thiazinane ring, which is a six-membered ring containing sulfur and nitrogen atoms. The presence of multiple functional groups, including an imine, a methoxy group, and a sulfamoyl group, makes this compound highly versatile for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-thiazinane-6-carboxamide typically involves multiple steps. The starting materials often include 4-methoxyaniline, ethyl acetoacetate, and 4-sulfamoylphenethylamine. The synthetic route may involve the following steps:
Formation of the imine: 4-methoxyaniline reacts with ethyl acetoacetate under acidic conditions to form an imine intermediate.
Cyclization: The imine intermediate undergoes cyclization with 4-sulfamoylphenethylamine in the presence of a suitable catalyst to form the thiazinane ring.
Oxidation: The resulting thiazinane compound is oxidized to introduce the oxo group at the 4-position.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This could include the use of continuous flow reactors, advanced catalysts, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-thiazinane-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The methoxy and sulfamoyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction may produce alcohol derivatives.
Scientific Research Applications
(2E)-3-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-thiazinane-6-carboxamide has several scientific research applications:
Chemistry: The compound can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes involving sulfur and nitrogen-containing rings.
Industry: The compound can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2E)-3-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-thiazinane-6-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways by binding to active sites or allosteric sites on proteins. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to various pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler compound with a similar keto-enol tautomerism.
Disilanes: Organosilicon compounds with unique electronic structures similar to carbon-carbon double bonds.
Uniqueness
(2E)-3-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-thiazinane-6-carboxamide is unique due to its combination of functional groups and the presence of a thiazinane ring
Properties
Molecular Formula |
C22H26N4O5S2 |
---|---|
Molecular Weight |
490.6 g/mol |
IUPAC Name |
3-ethyl-2-(4-methoxyphenyl)imino-4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-thiazinane-6-carboxamide |
InChI |
InChI=1S/C22H26N4O5S2/c1-3-26-20(27)14-19(32-22(26)25-16-6-8-17(31-2)9-7-16)21(28)24-13-12-15-4-10-18(11-5-15)33(23,29)30/h4-11,19H,3,12-14H2,1-2H3,(H,24,28)(H2,23,29,30) |
InChI Key |
NUMULOGYCZZJQO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)CC(SC1=NC2=CC=C(C=C2)OC)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
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